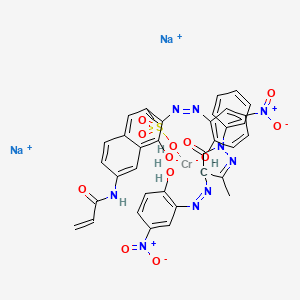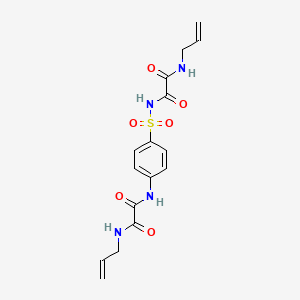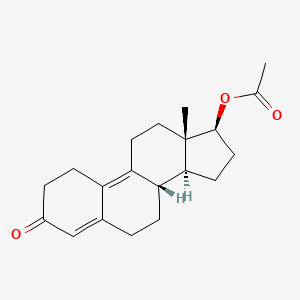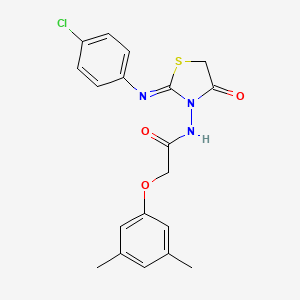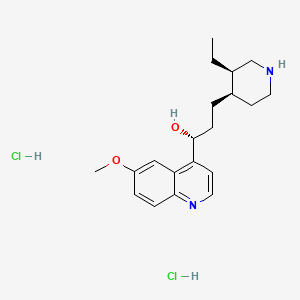
4-Quinolinemethanol, alpha-(2-(3-ethyl-4-piperidinyl)ethyl)-6-methoxy-, dihydrochloride, (3R-(3-alpha,4-alpha(R*)))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolineméthanol, alpha-(2-(3-éthyl-4-pipéridinyl)éthyl)-6-méthoxy-, dihydrochlorure, (3R-(3-alpha,4-alpha(R)))- est un composé organique complexe ayant des applications significatives en chimie médicinale. Ce composé est connu pour ses propriétés thérapeutiques potentielles, en particulier dans le traitement de certaines maladies, grâce à sa structure chimique unique et à son activité biologique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Quinolineméthanol, alpha-(2-(3-éthyl-4-pipéridinyl)éthyl)-6-méthoxy-, dihydrochlorure implique plusieurs étapes, commençant généralement par la préparation du noyau quinoléine. Le processus comprend souvent :
Formation du noyau quinoléine : Cela peut être réalisé par la synthèse de Skraup, qui implique la condensation de l'aniline avec du glycérol en présence d'acide sulfurique et d'un agent oxydant comme le nitrobenzène.
Introduction du groupe méthoxy : Le groupe méthoxy en position 6 peut être introduit par méthylation en utilisant des réactifs tels que l'iodure de méthyle en présence d'une base.
Attachement de la chaîne latérale pipéridinyl éthylique : Cette étape implique l'alkylation du noyau quinoléine avec un dérivé de pipéridine approprié, utilisant souvent une base forte comme l'hydrure de sodium pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé implique généralement l'optimisation des voies de synthèse ci-dessus pour une production à grande échelle. Cela inclut :
Traitement par lots : Où les réactions sont réalisées dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction.
Synthèse en flux continu : Une approche plus moderne où les réactifs sont continuellement introduits dans un réacteur et les produits sont continuellement éliminés, permettant un meilleur contrôle et une meilleure efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Quinolineméthanol, alpha-(2-(3-éthyl-4-pipéridinyl)éthyl)-6-méthoxy-, dihydrochlorure peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de N-oxydes de quinoléine.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium pour réduire toutes les doubles liaisons ou les groupes nitro.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle quinoléine, en particulier aux positions activées par des groupes électroattracteurs.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrogène gazeux avec catalyseur au palladium, borohydrure de sodium.
Bases : Hydrure de sodium, carbonate de potassium.
Principaux produits
Produits d'oxydation : N-oxydes de quinoléine.
Produits de réduction : Dérivés de quinoléine réduits.
Produits de substitution : Diverses quinoléines substituées en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé est utilisé comme un élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer diverses réactions chimiques et mécanismes.
Biologie
En recherche biologique, les dérivés du 4-Quinolineméthanol sont étudiés pour leur potentiel en tant qu'inhibiteurs enzymatiques ou modulateurs de récepteurs. Ces études aident à comprendre les voies biologiques et les mécanismes impliqués dans les processus pathologiques.
Médecine
Médicalement, ce composé s'est avéré prometteur dans le traitement de certaines maladies, en particulier celles touchant le système nerveux central. Sa capacité à interagir avec des récepteurs spécifiques en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé est utilisé dans la synthèse de colorants, de pigments et d'autres matériaux qui nécessitent un squelette quinoléine.
5. Mécanisme d'action
Le mécanisme d'action du 4-Quinolineméthanol, alpha-(2-(3-éthyl-4-pipéridinyl)éthyl)-6-méthoxy-, dihydrochlorure implique son interaction avec des cibles moléculaires spécifiques telles que des récepteurs ou des enzymes. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à des effets thérapeutiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Mécanisme D'action
The mechanism of action of 4-Quinolinemethanol, alpha-(2-(3-ethyl-4-piperidinyl)ethyl)-6-methoxy-, dihydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinine : Un autre dérivé de quinoléine utilisé comme agent antipaludique.
Chloroquine : Un médicament antipaludique bien connu avec une structure de quinoléine similaire.
Méfloquine : Un autre antipaludique avec un noyau quinoléine.
Unicité
Le 4-Quinolineméthanol, alpha-(2-(3-éthyl-4-pipéridinyl)éthyl)-6-méthoxy-, dihydrochlorure est unique en raison de son schéma de substitution spécifique, qui confère des activités biologiques distinctes par rapport à d'autres dérivés de quinoléine. Son groupe méthoxy et sa chaîne latérale pipéridinyl éthylique contribuent à son profil pharmacologique unique, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques.
Propriétés
Numéro CAS |
83268-41-1 |
|---|---|
Formule moléculaire |
C20H30Cl2N2O2 |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
(1R)-3-[(3R,4R)-3-ethylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C20H28N2O2.2ClH/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19;;/h5-6,9,11-12,14-15,20-21,23H,3-4,7-8,10,13H2,1-2H3;2*1H/t14-,15+,20+;;/m0../s1 |
Clé InChI |
CLFCZKKFEKPUAY-OLRZQCFASA-N |
SMILES isomérique |
CC[C@H]1CNCC[C@H]1CC[C@H](C2=C3C=C(C=CC3=NC=C2)OC)O.Cl.Cl |
SMILES canonique |
CCC1CNCCC1CCC(C2=C3C=C(C=CC3=NC=C2)OC)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


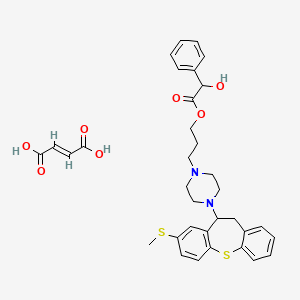


![(E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate](/img/structure/B12767262.png)
